molecular formula C15H14O3S B1521707 (3-Methanesulfonylphenyl)(4-methylphenyl)methanone CAS No. 1094457-99-4

(3-Methanesulfonylphenyl)(4-methylphenyl)methanone

Cat. No. B1521707
M. Wt: 274.3 g/mol
InChI Key: UUPAHTLTXRNWNA-UHFFFAOYSA-N
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Description

“(3-Methanesulfonylphenyl)(4-methylphenyl)methanone”, also known as MSMP, is an organic compound with a molecular formula of C15H14O3S . It belongs to the class of ketones and is used in various scientific experiments due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for “(3-Methanesulfonylphenyl)(4-methylphenyl)methanone” is 1S/C15H14O3S/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)19(2,17)18/h3-10H,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical And Chemical Properties Analysis

“(3-Methanesulfonylphenyl)(4-methylphenyl)methanone” has a molecular weight of 274.34 . It is a powder at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • A study by Bergman and Wachtmeister (1978) details the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution. This process includes the use of methanethiolate in methanol, leading to the characterization of various methyl sulfides and methyl sulfones (Bergman & Wachtmeister, 1978).
  • Enzyme System Study in Microorganisms :

    • Gunsalus, Romesser, and Wolfe (1978) explored the use of 2-(methylthio)ethanesulfonate analogues as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum, contributing to understanding of methane biosynthesis (Gunsalus et al., 1978).
  • Crystal Structure Analysis :

    • The study by Han et al. (2013) on the synthesis and crystal structure of certain calix[4]pyrroles used methanesulfonic acid as a catalyst, aiding in understanding complex chemical structures (Han et al., 2013).
  • Oxidation Processes :

    • Ogura, Suzuki, and Tsuchihashi (1980) described the oxidation of methyl (methylthio)methyl sulfoxide with various agents, providing insights into chemical reaction mechanisms and synthesis methods (Ogura et al., 1980).
  • Antiestrogenic Activity Study :

    • Jones et al. (1979) investigated the synthesis and antiestrogenic activity of certain methanone compounds, demonstrating their potential application in medicinal chemistry (Jones et al., 1979).
  • Study of Methyltransferase Enzymes :

    • van der Meijden et al. (1983) explored the activation and inactivation of methanol: 2-mercaptoethanesulfonic acid methyltransferase in Methanosarcina barkeri, contributing to the understanding of methanogenesis (van der Meijden et al., 1983).
  • Fluorescence-Based Detection Techniques :

    • Masuda et al. (2005) developed a method for detecting stronger acids like methanesulfonic acid using N-methylacridone fluorophore, indicating its potential in analytical chemistry applications (Masuda et al., 2005).
  • Gas Phase Reaction Studies :

    • De Petris et al. (2009) provided insights into methane activation by metal-free radical cations, which is significant in understanding chemical reactions in the gas phase (De Petris et al., 2009).
  • Oxygenase Catalytic Properties :

    • Colby, Stirling, and Dalton (1977) examined the catalytic properties of methane mono-oxygenase in Methylococcus capsulatus, contributing to biochemical and environmental science (Colby et al., 1977).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for "(3-Methanesulfonylphenyl)(4-methylphenyl)methanone" . The MSDS will provide comprehensive information about the compound’s hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

(4-methylphenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)19(2,17)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPAHTLTXRNWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methanesulfonylphenyl)(4-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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